N'-(2-methoxyphenyl)-N-pentyloxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like the amide and the methoxy group could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
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Mechanism of Action
Target of Action
The compound N1-(2-methoxyphenyl)-N2-pentyloxalamide, also known as N’-(2-methoxyphenyl)-N-pentyloxamide, primarily targets α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in various physiological processes. For instance, α1A-adrenoceptors are involved in prostate contraction, while α1D-adrenoceptors and 5-HT1A receptors contribute to prostate cell proliferation .
Mode of Action
N1-(2-methoxyphenyl)-N2-pentyloxalamide interacts with its targets by behaving as a multi-target antagonist . It reduces phenylephrine-induced contractions and shows high affinity for the 5-HT1A receptors . The compound also exhibits low affinity for receptors unrelated to benign prostatic hyperplasia (BPH) such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By antagonizing α1A/α1D-adrenoceptors and 5-HT1A receptors, it can block prostate contraction and cell growth . This action is particularly relevant in the context of BPH, a disease characterized by an imbalance of cell growth and apoptosis .
Pharmacokinetics
For instance, its high affinity for certain receptors and low affinity for others may influence its distribution and elimination .
Result of Action
The molecular and cellular effects of N1-(2-methoxyphenyl)-N2-pentyloxalamide’s action are primarily observed in the context of BPH. The compound can prevent prostate contraction and cell growth, thereby potentially alleviating symptoms of BPH .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-pentyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-7-10-15-13(17)14(18)16-11-8-5-6-9-12(11)19-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWNNTCQFNQXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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